molecular formula C6H6N2S2 B2741722 5-Methylthieno[2,3-d][1,3]thiazol-2-amine CAS No. 41940-59-4

5-Methylthieno[2,3-d][1,3]thiazol-2-amine

Cat. No.: B2741722
CAS No.: 41940-59-4
M. Wt: 170.25
InChI Key: ATPFNGXOEOASDV-UHFFFAOYSA-N
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Description

5-Methylthieno[2,3-d][1,3]thiazol-2-amine: is an organic compound with the molecular formula C6H6N2S2 and a molecular weight of 170.26 g/mol . This compound is characterized by a thieno[2,3-d][1,3]thiazole core structure with a methyl group at the 5-position and an amine group at the 2-position. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methylthieno[2,3-d][1,3]thiazol-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenol with α-haloketones, followed by cyclization to form the thiazole ring . The reaction conditions often require the use of a base such as sodium hydroxide or potassium carbonate and may be carried out in solvents like ethanol or dimethylformamide.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 5-Methylthieno[2,3-d][1,3]thiazol-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiol derivatives, amine derivatives.

    Substitution: Substituted thiazoles.

Comparison with Similar Compounds

    Thieno[2,3-d][1,3]thiazol-2-amine: Lacks the methyl group at the 5-position.

    5-Methylthieno[2,3-d][1,3]thiazole: Lacks the amine group at the 2-position.

    2-Aminothiazole: Lacks the thieno ring and the methyl group.

Uniqueness: 5-Methylthieno[2,3-d][1,3]thiazol-2-amine is unique due to the presence of both the methyl group at the 5-position and the amine group at the 2-position, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets and makes it a valuable compound in various research fields .

Properties

IUPAC Name

5-methylthieno[2,3-d][1,3]thiazol-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2S2/c1-3-2-4-5(9-3)8-6(7)10-4/h2H,1H3,(H2,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATPFNGXOEOASDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(S1)N=C(S2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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